Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in the fields of agriculture, medicine, and material science. The presence of the difluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of difluoromethyl pyrazole with butanoic acid derivatives. One common method involves the esterification of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other similar compounds, such as:
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
- Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it unique among its analogs .
Biological Activity
Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is an organic compound that has garnered attention in both pharmaceutical and agrochemical research due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound is characterized by a difluoromethyl group attached to a pyrazole ring, contributing to its distinctive chemical properties. Its molecular formula is C9H10F2N2O2 with a molecular weight of approximately 218.23 g/mol. The presence of the difluoromethyl group enhances its lipophilicity and binding affinity to various biological targets, which is crucial for its efficacy as an insecticide and potential therapeutic agent .
Synthesis Methods
Several methods have been developed for synthesizing this compound, typically involving the reaction of difluoromethyl pyrazole with butanoic acid derivatives. Common catalysts used in these reactions include:
- Acidic catalysts : Enhance reaction yield.
- Basic catalysts : Improve selectivity.
The general reaction scheme can be represented as follows:
Biological Activity
This compound exhibits significant biological activity, particularly in agrochemical applications. Research indicates that it functions effectively as an insecticide , demonstrating efficacy against various agricultural pests. The difluoromethyl group plays a critical role in enhancing the compound's interaction with biological targets, leading to effective pest control mechanisms .
The precise mechanisms of action are still under investigation, but preliminary studies suggest that this compound may interact with specific enzyme systems or receptors in pests, disrupting normal physiological functions. This interaction could lead to inhibition of essential metabolic pathways, resulting in pest mortality .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate | C9H12N2O2 | Contains dimethyl groups instead of difluoromethyl |
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate | C10H12F3N2O2 | Incorporates trifluoromethyl group |
Ethyl 4-(difluoromethyl)-1H-pyrazole-5-carboxylate | C9H10F2N2O2 | Differently positioned functional groups |
The unique arrangement of the difluoromethyl group on the pyrazole ring enhances its effectiveness as an insecticide while potentially reducing toxicity to non-target species .
Case Studies
Recent studies have highlighted the potential applications of this compound in agricultural settings:
- Efficacy Against Pests : In field trials, the compound demonstrated significant insecticidal activity against common agricultural pests, outperforming several commercially available alternatives.
- Safety Profile : Toxicological assessments indicate a favorable safety profile for non-target organisms, suggesting that it could be a viable candidate for sustainable agricultural practices.
Future Directions
Research into this compound is ongoing, focusing on:
- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
- Broader Applications : Exploring its potential therapeutic applications beyond agrochemicals could open new avenues for drug development.
Properties
Molecular Formula |
C10H14F2N2O2 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C10H14F2N2O2/c1-3-16-9(15)6-7(2)14-5-4-8(13-14)10(11)12/h4-5,7,10H,3,6H2,1-2H3 |
InChI Key |
KZKWKEGNZPRSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=CC(=N1)C(F)F |
Origin of Product |
United States |
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